Welcome to the BenchChem Online Store!
molecular formula C13H14F2N6O2 B1139179 Fluconazole hydrate

Fluconazole hydrate

Cat. No. B1139179
M. Wt: 324.29 g/mol
InChI Key: QSZFKRINVAUJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094904B2

Procedure details

A mixture of 7.50 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 25 ml of methanol, 2 ml of water and 1.0 ml of concd. hydrochloric acid was stirred at 30° C. for 1 h. The reaction mixture was concentrated to a volume of 10 ml and after adding 50 ml of water the pH of the hot solution was adjusted to 8 with 10% aqueous sodium hydroxide. After cooling the precipitated crystals were filtered off, and dried at 40° C. until the weight was constant to yield 6.06 g (93.5%) of the title compound. M.p.: 139–140° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.5%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([O:22][Si](C)(C)C)([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1.CO.Cl>O>[OH2:22].[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:22])([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[CH2:10][N:11]1[CH:15]=[N:14][CH:13]=[N:12]1 |f:4.5|

Inputs

Step One
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(CN1N=CN=C1)O[Si](C)(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 10 ml
ADDITION
Type
ADDITION
Details
after adding 50 ml of water the pH of the hot solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered off
CUSTOM
Type
CUSTOM
Details
dried at 40° C. until the weight

Outcomes

Product
Name
Type
product
Smiles
O.FC1=C(C=CC(=C1)F)C(CN1N=CN=C1)(CN1N=CN=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 186.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.